![molecular formula C18H19NO5 B5792269 N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide](/img/structure/B5792269.png)
N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide
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Overview
Description
“N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide” is a chemical compound with the molecular formula C18H19NO5 . It has an average mass of 329.347 Da and a monoisotopic mass of 329.126312 Da .
Molecular Structure Analysis
The molecular structure of “N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide” consists of a benzodioxol group attached to a diethoxybenzamide group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide” has a molecular formula of C18H19NO5 and a molecular weight of 329.35 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Anticancer Properties
N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide: has been investigated for its anticancer potential. Researchers have designed a series of related compounds based on the indole nucleus, a privileged structural motif found in various biologically active molecules. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against different cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further mechanistic studies revealed that one of these compounds induced apoptosis in CCRF-CEM cancer cells by causing cell cycle arrest at the S phase .
Antibacterial Activity
Trifluoromethylsulfonyl (SO~2~CF~3~), trifluoromethylthio (SCF~3~), and pentafluorosulfanyl (SF~5~) containing N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activities against Gram-positive bacterial pathogens . This suggests that derivatives of N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide may have antibacterial applications.
Structural Modifications
Researchers have explored modifying the alkyl-lipophilic chain of N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide by introducing an aromatic ring and replacing the amide bond with a sulfonamide bond using bioisosteric concepts . Such structural modifications could lead to novel applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to affect the il-6/jak/stat3 pathway .
Result of Action
Related compounds have been shown to have anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-21-14-7-5-12(9-16(14)22-4-2)18(20)19-13-6-8-15-17(10-13)24-11-23-15/h5-10H,3-4,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYDCPGAXAOLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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